molecular formula C10H9NO2S2 B13668249 Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate

Cat. No.: B13668249
M. Wt: 239.3 g/mol
InChI Key: JDNWLMLMZKVOPE-UHFFFAOYSA-N
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Description

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method involves the use of a thiophene-2-carboxaldehyde and a thiazole-4-carboxylic acid ester in the presence of a base, such as sodium hydride, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol .

Scientific Research Applications

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is unique due to the combination of both thiophene and thiazole rings in its structure. This dual-ring system provides a unique set of chemical properties and biological activities that are not commonly found in compounds containing only one of these rings .

Biological Activity

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of thiophene and thiazole rings, which contribute to its diverse chemical properties and therapeutic potential. The following sections detail the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 238.27 g/mol

The presence of sulfur and nitrogen atoms in its structure enhances its reactivity and interaction with biological targets, making it a valuable candidate for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. Studies suggest that derivatives of thiazole compounds can effectively inhibit the growth of Gram-negative bacteria such as Escherichia coli and certain fungal strains.
  • Antitumor Activity : Thiazole-containing compounds are known for their cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated significant anticancer activity, with some exhibiting IC50_{50} values lower than established chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition : The compound's ability to interact with metal ions in enzyme active sites suggests potential as an enzyme inhibitor. This interaction could modulate enzymatic activity, which is crucial for understanding its mechanism of action.

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets, including enzymes and receptors. The unique structure facilitates strong interactions with these targets, potentially leading to:

  • Inhibition of Enzymatic Activity : By binding to enzyme active sites, the compound may inhibit critical biochemical pathways involved in disease progression.
  • Induction of Apoptosis in Cancer Cells : Compounds with similar thiazole structures have been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of Bcl-2 family proteins .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acidContains both thiophene and thiazole ringsKnown for diverse biological activities
4-Methyl-2-thiophen-2-yl-thiazole-5-carboxylic acidSimilar structure with different substitutionExhibits distinct chemical reactivity
Ethyl 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylateEthyl ester derivativeEnhanced solubility and bioavailability

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound to evaluate their biological activities:

  • Cytotoxicity Evaluation : A study published in ACS Omega reported the synthesis of new thiazole derivatives that were tested for cytotoxicity against MCF-7 breast cancer cells using MTT assays. Results indicated promising antitumor activity with several compounds showing significant inhibition of cell proliferation .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of synthesized thiazole derivatives to target proteins such as Rab7b. These studies provide insights into the potential interactions at the molecular level, aiding in the design of more effective therapeutic agents .

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

methyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)8-6-15-9(11-8)5-7-3-2-4-14-7/h2-4,6H,5H2,1H3

InChI Key

JDNWLMLMZKVOPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CC2=CC=CS2

Origin of Product

United States

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